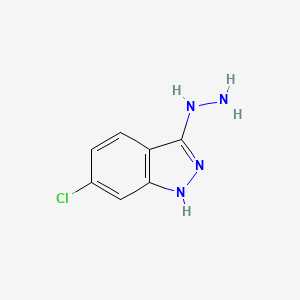

3-Hydrazino-6-chloro-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN4 |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

(6-chloro-1H-indazol-3-yl)hydrazine |

InChI |

InChI=1S/C7H7ClN4/c8-4-1-2-5-6(3-4)11-12-7(5)10-9/h1-3H,9H2,(H2,10,11,12) |

InChI Key |

GLGYQJYVIVFJHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazino 6 Indazole and Its Analogues

Primary Synthetic Routes to the Indazole Core Incorporating Hydrazine (B178648)

The formation of the indazole ring system with a hydrazine or a precursor to a hydrazine group at the 3-position is a critical step. Various synthetic strategies have been developed to achieve this, primarily involving cyclization and condensation reactions.

Cyclization Reactions Involving Hydrazine Hydrate (B1144303) with Halogenated Precursors

A prominent method for synthesizing the indazole core involves the reaction of hydrazine hydrate with appropriately substituted halogenated aromatic precursors. This approach leverages the nucleophilic nature of hydrazine to facilitate an intramolecular cyclization, forming the pyrazole (B372694) ring fused to the benzene (B151609) ring.

One common strategy begins with ortho-halogenated benzonitriles. The reaction of a 2-halobenzonitrile with hydrazine hydrate can proceed via two potential pathways to form a 3-aminoindazole, which is a close analogue and potential precursor to 3-hydrazinoindazoles. In one pathway, a nucleophilic aromatic substitution (SNAr) of the halogen by hydrazine occurs first, followed by an intramolecular attack of the second nitrogen of the hydrazine onto the cyano group. The alternative pathway involves the initial attack of hydrazine on the cyano group, followed by an intramolecular SNAr reaction to displace the halogen and form the indazole ring. For instance, the cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate has been investigated to produce 7-bromo-4-chloro-1H-indazol-3-amine. mdpi.com This reaction demonstrates the feasibility of using multi-halogenated precursors to generate substituted aminoindazoles. mdpi.com

Similarly, benzoates or aryl ketones with a halogen substituent in the ortho position can cyclize with hydrazines to yield 1H-indazol-3-ols or 3-substituted 1H-indazoles, respectively. thieme-connect.de While these reactions directly yield an -OH or other substituent at the 3-position, they establish the core indazole structure which can potentially be further modified.

The choice of solvent and reaction conditions can significantly influence the outcome of these cyclizations. A variety of solvents, including aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO), as well as protic and basic solvents, have been explored. mdpi.com

Condensation Reactions Utilizing Hydrazine and Carbonyl Compounds for Indazole Formation

The condensation of hydrazine with ortho-substituted carbonyl compounds, such as aldehydes and ketones, is another fundamental approach to constructing the indazole nucleus. This method typically proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.

A practical synthesis of indazoles has been developed from the reaction of o-fluorobenzaldehydes with hydrazine. acs.orgacs.orgresearchgate.net This condensation effectively forms the indazole ring, although it can sometimes be complicated by a competitive Wolff-Kishner reduction, leading to the formation of fluorotoluenes. acs.orgresearchgate.net To circumvent this side reaction, the use of O-methyloxime derivatives of the aldehydes has been shown to be effective, leading to good yields of the desired indazoles upon reaction with hydrazine. acs.orgacs.orgresearchgate.net The reaction conditions, such as the solvent system and temperature, are optimized to favor cyclization over reduction. For example, a mixture of THF and hydrazine hydrate at elevated temperatures has proven successful. acs.org

This methodology has been applied to a range of substituted o-fluorobenzaldehydes, including those with chloro-substituents, demonstrating its utility in preparing halo-substituted indazoles. researchgate.net The electronic nature of the substituents on the aromatic ring can influence the reaction yield, with electron-withdrawing groups generally favoring the cyclization. acs.org

| Precursor Type | Reagent | Product Type | Reference |

| o-Fluorobenzaldehydes | Hydrazine | Indazoles | acs.orgacs.orgresearchgate.net |

| o-Fluorobenzaldehyde O-methyloximes | Hydrazine | Indazoles | acs.orgacs.orgresearchgate.net |

| 2-Halobenzonitriles | Hydrazine Hydrate | 3-Aminoindazoles | mdpi.com |

| o-Halobenzoates/Aryl Ketones | Hydrazines | 1H-Indazol-3-ols / 3-Substituted Indazoles | thieme-connect.de |

Regioselective Synthesis Approaches for 3-Substituted Indazoles

Achieving regioselectivity, particularly the specific formation of 3-substituted indazoles, is a key challenge in indazole synthesis. Most traditional methods often yield mixtures of isomers, primarily the thermodynamically more stable 1H- and the less favored 2H-indazoles. sci-hub.se

One approach to control regioselectivity involves the use of pre-functionalized starting materials where the desired substitution pattern is already established. For instance, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate in n-butanol under reflux specifically yields 3-aminoindazole. chemicalbook.com This reaction provides a direct route to an amino group at the 3-position, which can be a synthetic handle for introducing a hydrazino group.

Another strategy involves multi-component reactions. A regioselective one-pot, three-component synthesis has been developed to produce substituted 2H-indazoles from a 2-nitroarylaldehyde, an alkyne, and an amine, catalyzed by a CuBr/Zn(OTf)₂ system. rsc.orgrsc.orgresearchgate.net While this method targets 2H-indazoles, it highlights the power of modern synthetic methods in controlling regiochemistry.

For the synthesis of 3-chloro-substituted indazoles, cycloaddition reactions have been employed. For example, 1,3-dipolar cycloaddition reactions using 3-chloro-6-nitro-1H-indazole as a starting material have been shown to be periselective and regioselective depending on the dipole used. nih.gov

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile also presents a case of regioselectivity. The cyclization with hydrazine hydrate preferentially forms the desired regioisomer, although the detailed mechanistic basis for this selectivity is still under investigation. mdpi.com The two possible pathways, initial SNAr or initial cyano group attack, likely have different energy barriers, leading to the observed product distribution. mdpi.com

Introduction of Chloro-Substitution at the Indazole Nucleus

The incorporation of a chlorine atom at the 6-position of the indazole ring is typically achieved by starting with a pre-chlorinated aromatic compound, as direct chlorination of the indazole core can be non-selective.

Direct Chlorination Strategies (if applicable to the core)

Direct chlorination of the 1H-indazole ring is possible but often lacks regioselectivity, leading to a mixture of products. chemicalbook.com Chlorination in an acidic medium can yield 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com While selective chlorination at the 3-position has been achieved using sodium hypochlorite, achieving specific chlorination at the 6-position on an unsubstituted indazole is more challenging and generally not the preferred synthetic route. chemicalbook.com

Synthesis from Pre-chlorinated Aromatic Starting Materials

The most reliable and widely used method for preparing 6-chloro-substituted indazoles is to begin with an aromatic precursor that already contains a chlorine atom at the desired position. This strategy ensures that the chlorine atom is correctly placed in the final indazole product.

For example, the synthesis of 6-chloro-substituted indazoles can be accomplished through the condensation of a 4-chloro-substituted-2-fluorobenzaldehyde with hydrazine. researchgate.net The presence of the chlorine atom on the starting aldehyde is carried through the cyclization reaction to yield the corresponding 6-chloroindazole. This approach was used to prepare 6-chloro-2-fluorobenzaldehyde, which upon reaction with hydrazine, yielded 6-chloroindazole. researchgate.net

Similarly, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile. mdpi.com A regioselective bromination is first carried out to produce 3-bromo-2,6-dichlorobenzonitrile. This intermediate, which contains the necessary chlorine atoms, is then cyclized with hydrazine hydrate. mdpi.com This multi-step process, starting from a readily available chlorinated benzene derivative, ensures the final product has the correct substitution pattern.

Another example is the preparation of substituted indazoles via the nitrosation and ring closure of substituted 2-methylacetanilides. google.com This method can be applied to starting materials like 4-chloro-2-methylacetanilide to produce 6-chloroindazole. google.com

The following table summarizes the precursors used for synthesizing chloro-substituted indazoles.

| Starting Material | Synthetic Route | Product | Reference |

| 4-Chloro-2-fluorobenzaldehyde | Condensation with hydrazine | 6-Chloroindazole | researchgate.net |

| 2,6-Dichlorobenzonitrile | Regioselective bromination followed by cyclization with hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | mdpi.com |

| 4-Chloro-2-methylacetanilide | Nitrosation and ring closure | 6-Chloroindazole | google.com |

Functional Group Interconversions and Derivatization at the Hydrazino Moiety

The hydrazino group at the C3-position of the indazole ring is a versatile functional handle that allows for a wide array of chemical transformations. These modifications are crucial for developing new derivatives with tailored properties. The reactivity of the hydrazino moiety is primarily centered around the two nitrogen atoms, which can act as nucleophiles.

Key derivatization strategies include:

Hydrazone Formation: The most common derivatization involves the condensation of the hydrazino group with various aldehydes and ketones to form the corresponding hydrazones. rsc.org These N-arylhydrazones are often stable, crystalline solids and serve as important intermediates for further synthesis. For instance, readily available N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles. organic-chemistry.org The formation of hydrazones is a key step in many indazole synthesis routes, such as the Fischer indole (B1671886) synthesis adapted for indazoles or cyclization reactions of ortho-haloaryl N-sulfonylhydrazones. mdpi.com

Acylation: The hydrazino group can be readily acylated by reacting with acid chlorides or anhydrides to yield N-acyl-hydrazinoindazoles. This transformation can be used to install various functionalities and modulate the electronic properties of the molecule. Selective N1-acylation of indazoles can also be achieved through electrochemical methods where an indazole anion is generated and subsequently reacts with an acid anhydride. organic-chemistry.org

Alkylation: Alkylation of the hydrazino moiety can lead to a mixture of products due to the presence of multiple nucleophilic sites on the indazole ring system. However, specific reaction conditions can favor alkylation at the hydrazino group. For example, N-alkylation has been employed in the synthesis of indazole-based inhibitors, demonstrating the utility of this functionalization. nih.gov Reductive deamination of 1-alkyl-3-amino-1H-indazoles, which are synthesized from 2-halobenzonitriles and N-alkylhydrazines, provides a route to 1-alkyl-1H-indazoles. researchgate.net

Cyclization Reactions: The hydrazino group and its derivatives, particularly hydrazones, are precursors for constructing fused heterocyclic systems. For example, 1H-indazole-3-carboxylic acid hydrazide, formed from the corresponding ester, can react with substituted benzoic acids in the presence of a cyclizing agent like phosphorus oxychloride to yield 3-(5-substituted- Current time information in Bangalore, IN.benthamdirect.comucc.ieoxadiazol-2-yl)-1H-indazoles. researchgate.net

Palladium-Catalyzed Cross-Coupling: Hydrazone derivatives of indazoles can participate in transition-metal-catalyzed cross-coupling reactions. A general synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

The table below summarizes key functional group interconversions at the hydrazino moiety.

| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Aldehydes/Ketones (e.g., R-CHO) | Indazolyl-hydrazones | Key intermediates for further synthesis and cyclization reactions. | rsc.org |

| Acylation | Acid chlorides/anhydrides (e.g., R-COCl) | N-Acyl-hydrazinoindazoles | Introduces diverse functional groups and modifies electronic properties. | organic-chemistry.org |

| Alkylation | Alkyl halides (e.g., R-Br) | N-Alkyl-hydrazinoindazoles | Used in the synthesis of targeted inhibitors and functional probes. | nih.gov |

| Oxadiazole Formation | Carboxylic acids, POCl3 | Indazolyl-oxadiazoles | Construction of fused heterocyclic systems with potential biological activity. | researchgate.net |

| Reductive Deamination | (for 3-aminoindazoles) | 3-Unsubstituted Indazoles | Provides a method for removing the amino/hydrazino group after it has served its synthetic purpose. | researchgate.net |

Modern Synthetic Advancements and Green Chemistry Approaches in Indazole Synthesis

The synthesis of the indazole scaffold has evolved significantly, with modern methodologies focusing on efficiency, diversity, and sustainability. benthamdirect.comingentaconnect.com These advancements often rely on novel catalytic systems and environmentally benign reaction conditions. researchgate.net

Modern Synthetic Advancements:

Transition-Metal Catalysis: Palladium, copper, and rhodium catalysts are extensively used for constructing the indazole ring. mdpi.com These methods often involve intramolecular C-N bond formation through C-H activation or cross-coupling reactions. mdpi.comacs.org For example, rhodium-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes provide a redox-neutral route to 1H-indazoles. mdpi.com Similarly, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives offers an efficient pathway to 3-aminoindazoles. organic-chemistry.org

[3+2] Cycloaddition Reactions: The annulation of an aryne with a diazo compound (or a surrogate like an N-tosylhydrazone) is a powerful and direct method for synthesizing a wide range of substituted indazoles. organic-chemistry.orgorgsyn.org This approach allows for the formation of the bicyclic system in a single step under mild conditions. organic-chemistry.org The reaction of arynes with sydnones also yields indazoles, a transformation that has been adapted to flow chemistry. organic-chemistry.orgmdpi.com

Photoredox and Electrochemical Synthesis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient tool for C-H amination to form indazoles. organic-chemistry.org Electrochemical methods offer a reagent-free alternative for cyclization. For instance, an electrochemical dehydrogenative C–N coupling of hydrazones has been developed to produce 1H-indazoles without the need for external chemical oxidants or metal catalysts. rsc.org Another electrochemical approach enables the cyclization of ortho-alkyl-substituted azobenzenes to form 2H-indazoles. organic-chemistry.org

Green Chemistry Approaches:

In line with the principles of green chemistry, recent research has focused on developing more sustainable routes to indazoles.

Green Solvents and Catalysts: There is a growing trend to replace hazardous organic solvents with greener alternatives. Reactions have been successfully carried out in water, polyethylene (B3416737) glycol (PEG), and under solvent-free conditions. organic-chemistry.orgacs.org For example, copper(I) oxide nanoparticles have been used as a ligand-free catalyst for the three-component synthesis of 2H-indazoles in PEG. organic-chemistry.orgacs.org In one novel approach, lemon peel powder has been utilized as a natural, green catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net

Microwave-Assisted Synthesis: Microwave heating significantly reduces reaction times, often increases yields, and minimizes waste compared to conventional heating methods. jchr.org This high-efficiency technique has been applied to the synthesis of various indazole derivatives, offering a fast and practical route. jchr.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) or where multiple starting materials react in a single operation (multicomponent reaction) enhances efficiency and reduces waste. The copper-catalyzed three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is a prime example of this strategy. acs.orgresearchgate.net

The table below provides a comparative overview of modern and green synthetic methods for indazoles.

| Method | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal C-H Amination | Intramolecular C-N bond formation | Ag(I), Rh(III), Pd(II) | High atom economy, direct functionalization of C-H bonds. | mdpi.comacs.org |

| [3+2] Cycloaddition | Aryne and diazo compound reaction | CsF or TBAF to generate aryne | Direct access to diverse indazoles under mild conditions. | organic-chemistry.orgorgsyn.org |

| Electrochemical Synthesis | Dehydrogenative C-N coupling | Metal- and oxidant-free, electric current | High sustainability, avoids stoichiometric chemical reagents. | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Rapid heating | Microwave irradiation | Reduced reaction times, increased yields, energy efficient. | jchr.org |

| Green Catalysis | Use of sustainable catalysts/solvents | CuO@C nanoparticles, Lemon Peel Powder, Water, PEG | Environmentally benign, often uses cheaper and safer materials. | acs.orgresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound. For 3-Hydrazino-6-chloro-indazole, both ¹H and ¹³C NMR would provide critical information.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring and the protons of the hydrazino group (-NHNH₂).

Aromatic Region: The protons at positions 4, 5, and 7 of the 6-chloro-indazole ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns would be complex due to spin-spin coupling. For instance, the H-7 proton would likely appear as a doublet, H-5 as a doublet of doublets, and H-4 as a doublet, confirming the substitution pattern.

Hydrazino Group Protons: The protons on the hydrazino group (the N-H protons) would likely appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atoms. Their chemical shift can vary depending on the solvent, concentration, and temperature. These signals would disappear upon the addition of a deuterated solvent like D₂O, which is a key confirmation of their identity.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

For the this compound structure, seven distinct signals for the aromatic carbons of the indazole ring are expected.

The chemical shifts would be influenced by the attached substituents. The carbon atom bearing the chlorine (C-6) would be significantly affected, as would the carbon atom attached to the hydrazino group (C-3). General assignments can be made by comparing the spectrum to known data for substituted indazoles. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

Molecular Ion Peak: The molecular formula for this compound is C₇H₇ClN₄. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A crucial feature would be the presence of an M+2 peak with an intensity approximately one-third of the main molecular ion peak. miamioh.edu This isotopic signature is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Fragmentation Analysis: The molecule would likely fragment in predictable ways under electron impact. Common fragmentation pathways could include the loss of the hydrazino group or parts of it (e.g., loss of N₂H₃ or NH₂). The cleavage of the indazole ring itself could also produce characteristic fragment ions. asianpubs.orgresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: Sharp or broad bands in the region of 3100-3500 cm⁻¹ would correspond to the N-H stretching vibrations of both the indazole ring NH and the hydrazino (-NH₂) group.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region would be characteristic of the C=N and C=C stretching vibrations within the indazole aromatic system.

N-H Bending: A bending vibration for the -NH₂ group would likely be observed around 1600 cm⁻¹.

C-Cl Stretching: A peak corresponding to the carbon-chlorine bond stretch would typically appear in the fingerprint region, usually between 600-800 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound and for separating it from impurities.

A reverse-phase HPLC method would be suitable for analyzing this compound.

Stationary Phase: A C18 column is commonly used for separating moderately polar organic compounds.

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid) or a buffer to ensure good peak shape. sielc.commdpi.com

Detection: The compound could be detected using a UV detector, as the indazole ring system is a strong chromophore that absorbs UV light. By running a gradient elution (where the solvent composition changes over time), the purity of the compound can be assessed, and any synthesis-related impurities can be identified and quantified.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm its molecular structure unequivocally. It would reveal the planarity of the indazole ring system and the precise geometry of the hydrazino and chloro substituents. Furthermore, it would provide insight into the crystal packing, identifying any intermolecular interactions such as hydrogen bonding involving the hydrazino and indazole N-H groups, which govern the solid-state properties of the compound. nih.govresearchgate.net While crystal structures for many indazole derivatives exist, a specific structure for this compound does not appear to be publicly available.

Theoretical and Computational Investigations of 3 Hydrazino 6 Chloro Indazole and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry, electronic properties, and reactivity of molecules like 3-Hydrazino-6-chloro-indazole.

DFT calculations can predict key structural parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. For instance, studies on related indazole derivatives have shown a high degree of correlation between geometries optimized using DFT (e.g., at the B3LYP level of theory) and those determined experimentally. nih.gov This allows for the reliable prediction of the three-dimensional structure of this compound and its derivatives.

Furthermore, DFT is used to calculate electronic properties that govern the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. Analysis of the molecular electrostatic potential (MEP) surface can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Parameters for an Indazole Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.1 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.4 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

Note: The values in this table are representative examples for illustrative purposes and are not specific to this compound.

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.orgnih.gov This method is crucial for predicting the binding affinity and interaction patterns of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov

The process involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity, often expressed in kcal/mol. nih.govmdpi.com Lower binding energy scores typically indicate a more favorable interaction. nih.gov Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.govfrontiersin.org For example, in studies of similar heterocyclic compounds targeting enzymes like carbonic anhydrase or main proteases, docking has successfully identified critical residues (e.g., Gln92, Thr200) that form stable interactions with the inhibitor. nih.govmdpi.com This information is vital for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for an Indazole Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -9.2 | Val123, Leu173 | Hydrophobic |

| Lys72 | Hydrogen Bond | ||

| Phe327 | π-π Stacking | ||

| Trypanothione Reductase | -8.5 | Trp21, Met115 | Hydrophobic |

Note: This table presents hypothetical data to illustrate typical outputs of a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are used to assess the stability of the docked complex, analyze conformational changes, and study the dynamics of intermolecular interactions in a simulated biological environment. nih.govnih.gov

Starting from the best-docked pose, the ligand-protein complex is placed in a simulated environment (typically a box of water molecules) and the system's evolution is tracked over nanoseconds. semanticscholar.orgnih.gov Several parameters are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions. nih.gov

MD simulations provide a more rigorous validation of docking results and offer deeper insights into the structural basis of ligand binding. semanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov The goal of QSAR is to develop a mathematical model that can predict the activity of novel or untested molecules, guiding the design of more potent compounds. rsc.orgnih.gov

To build a QSAR model, a dataset of compounds with known activities (the training set) is required. jchemlett.com Various molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, hydrophobic properties), are calculated for each compound. Statistical techniques are then used to create an equation that links these descriptors to the observed activity. A robust QSAR model is characterized by high correlation coefficients (r²) and cross-validation coefficients (q²). nih.govjchemlett.com

For derivatives of this compound, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. nih.gov CoMFA generates contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that adding a bulky group in one region (steric field) or an electronegative group in another (electrostatic field) would be beneficial for biological activity. nih.gov

Table 3: Statistical Parameters for a Typical 3D-QSAR Model

| Parameter | Value | Description |

|---|---|---|

| q² | 0.61 | Cross-validated correlation coefficient; indicates predictive ability. |

| r² | 0.85 | Non-cross-validated correlation coefficient; indicates the goodness of fit. |

| PLS Components | 4 | Number of principal components used in the model. |

| Field Contribution | Steric: 70%, Electrostatic: 30% | Relative contribution of steric and electrostatic fields to the model. nih.gov |

Note: The values are representative of a published QSAR study and serve as an example. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity and solid-state properties of molecules are heavily influenced by non-covalent intermolecular interactions. nih.gov Computational methods are essential for identifying and characterizing these forces, which include hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces. researchgate.netmdpi.combuketov.edu.kzrsc.org

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor and an acceptor (e.g., N-H···O, O-H···N). In a biological context, they are critical for ligand anchoring within a protein's active site. nih.gov

π-π Stacking: This interaction occurs between aromatic rings, such as the indazole core and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com These interactions contribute significantly to the stability of ligand-protein complexes. researchgate.netmdpi.com

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to an aromatic π-system. researchgate.net

Computational tools can precisely calculate the geometries (distances and angles) of these interactions and estimate their energetic contributions. mdpi.com Theories like Atoms in Molecules (AIM) can be used to analyze the electronic structure and confirm the presence of these bonds. mdpi.com Understanding the network of intermolecular interactions is fundamental to rational drug design. nih.gov

MM/GBSA Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a biological macromolecule. nih.gov It is often used to refine and re-rank the results from molecular docking or to analyze snapshots from MD simulations, providing a more accurate estimate of binding affinity than simple docking scores. nih.govnih.govscispace.com

The MM/GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energy, solvation free energy, and conformational entropy upon ligand binding. nih.gov The total binding free energy is composed of several terms:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv: The change in solvation free energy, which has a polar (ΔG_GB) and a non-polar (ΔG_SA) component. nih.gov

Lower (more negative) ΔG_bind values indicate stronger binding. researchgate.net This method allows for the decomposition of the total binding energy into contributions from individual interactions, helping to identify the key driving forces for binding. scispace.com

Table 4: Example of MM/GBSA Binding Free Energy Components

| Energy Component | Description | Value (kcal/mol) |

|---|---|---|

| ΔE_vdW | Van der Waals energy | -45.5 |

| ΔE_elec | Electrostatic energy | -21.5 |

| ΔG_GB | Polar solvation energy | +33.1 |

| ΔG_SA | Non-polar solvation energy | -5.2 |

| ΔG_bind | Total Binding Free Energy | -39.1 |

Note: This table shows sample data to illustrate the components of an MM/GBSA calculation. scispace.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in molecular crystals. buketov.edu.kzscirp.orgscirp.orgresearchgate.net By generating a three-dimensional surface around a molecule, it provides a unique picture of the molecule's local environment.

The Hirshfeld surface is typically mapped with a normalized contact distance (dnorm), which uses color to highlight intermolecular contacts. nih.gov Red spots on the dnorm surface indicate contacts that are shorter than the sum of the van der Waals radii, representing key interactions like hydrogen bonds. nih.gov Blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation distance. nih.gov

This analysis can be complemented by 2D fingerprint plots, which summarize all intermolecular contacts and quantify their relative contributions to the total Hirshfeld surface. nih.govbuketov.edu.kz This allows for a detailed breakdown of the different types of interactions, such as H···H, O···H, and C···H contacts, and their importance in crystal packing. nih.govbuketov.edu.kz For indazole derivatives, this method can clarify the roles of various weak interactions in stabilizing the crystal structure. nih.gov

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Nitro-Indazole Derivative nih.gov

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 43.6 | Represents the most significant contribution, typical for organic molecules. |

| O···H / H···O | 22.8 | Corresponds to hydrogen bonding interactions. |

| C···H / H···C | 12.5 | Indicates C-H···π or other weak C-H contacts. |

| C···C | 6.5 | Suggests the presence of π-π stacking interactions. |

| N···H / H···N | 5.8 | Corresponds to hydrogen bonding or other close contacts involving nitrogen. |

| Other | 8.8 | Contributions from other less frequent contacts. |

Note: Data is adapted from a study on 3-(4-methylphenyl)-6-nitro-1H-indazole to illustrate the output of Hirshfeld analysis. nih.gov

In Vitro Biological Activity Evaluation of 3 Hydrazino 6 Chloro Indazole and Its Derivatives

Enzyme Inhibition Studies (In Vitro)

The ability of 3-Hydrazino-6-chloro-indazole derivatives to interact with and inhibit various enzymes has been a subject of significant research interest. These in vitro studies are crucial in elucidating the mechanisms of action and potential therapeutic applications of this class of compounds.

Kinase Inhibition (e.g., CDK2, EGFR, CDC7 kinase, tyrosine kinases)

Indazole derivatives are well-documented as potent inhibitors of a variety of protein kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer. nih.gov The core structure of indazole serves as a versatile scaffold for the design of specific kinase inhibitors. nih.govnih.gov

Research into amino-indazole scaffolds has revealed their potential for spectrum-selective kinase inhibition. For instance, a 3-amino-1H-indazol-6-yl-benzamide scaffold has been shown to be a potent inhibitor of FLT3, PDGFRα, and Kit kinases. nih.gov Further structure-activity relationship (SAR) studies on indazole amide derivatives have led to the discovery of potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

Derivatives of 1H-indazole have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One study identified 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide as a highly potent FGFR1 inhibitor with an IC50 value of 30.2 ± 1.9 nM. nih.gov Another series of 1H-indazole-based derivatives showed inhibitory activity against FGFR1-3 in the micromolar range. mdpi.com

The table below summarizes the in vitro inhibitory activity of various indazole derivatives against different kinases.

| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

| 1H-Indazole derivative | FGFR1 | 69.1 ± 19.8 nM | nih.gov |

| 1H-Indazole amide derivatives | ERK1/2 | 9.3 ± 3.2 nM to 25.8 ± 2.3 nM | nih.gov |

| 3-substituted 1H-indazoles | IDO1 | 720 nM and 770 nM | nih.gov |

| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles derivative | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | mdpi.com |

Inhibition of Trypanothione Reductase

Trypanothione reductase (TryR) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, making it an attractive target for the development of new anti-parasitic drugs. nih.gov A study on the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, which are structurally similar to this compound, revealed their potential as inhibitors of this enzyme. nih.govresearchgate.net

The in vitro antileishmanial activity of these derivatives was evaluated against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov Several of the synthesized compounds exhibited strong to moderate inhibitory activity, particularly against L. infantum. nih.gov Molecular docking studies suggested that these compounds bind stably to the Leishmania trypanothione reductase enzyme. nih.gov

The following table presents the in vitro inhibitory activity of selected 3-chloro-6-nitro-1H-indazole derivatives against different Leishmania species.

| Compound | Target Species | IC50 (µM) |

| 4 | L. infantum | 13 |

| 5 | L. infantum | 11 |

| 7 | L. infantum | 29 |

| 10 | L. infantum | 18 |

| 11 | L. infantum | 12 |

| 12 | L. infantum | 14 |

| 13 | L. infantum | 15 |

| 13 | L. major | 38 |

| 11 | L. tropica | 76 |

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. While direct studies on this compound are limited, research on related benzimidazole structures provides insights into the potential of this scaffold. Structure-activity relationship analyses of benzimidazole derivatives have shown that substitutions at various positions on the ring significantly influence their COX inhibitory activity. mdpi.com For example, certain substitutions favor COX-2 inhibition while others enhance COX-1 inhibition, highlighting the tunability of the scaffold for selective enzyme targeting. mdpi.com

Inhibition of Acetylcholinesterase (AChE)

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is an enzyme involved in the de novo synthesis of guanine nucleotides and is a target for antiviral and anticancer agents. There is currently a lack of specific research data evaluating the in vitro inhibitory activity of this compound or its close derivatives against IMPDH.

Antimicrobial Activity Investigations (In Vitro)

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. Indazole and hydrazone derivatives have been identified as promising scaffolds for the development of novel antibacterial and antifungal compounds. orientjchem.orgmdpi.com

In vitro studies on various substituted indazoles have demonstrated their activity against a range of bacterial and fungal strains. orientjchem.org For example, a series of N-methyl-3-aryl indazoles showed activity against Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and the fungus Candida albicans. researchgate.net Similarly, a study on 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, which contains a 6-chloro substitution pattern, exhibited remarkable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL. iosrjournals.org

The antimicrobial potential of various indazole and carbazole derivatives is summarized in the table below.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indazole derivative 2 | Enterococcus faecalis | >128 | nih.gov |

| Indazole derivative 3 | Enterococcus faecalis | >128 | nih.gov |

| Indazole derivative 5 | Staphylococcus aureus | 64-128 | nih.gov |

| Indazole derivative 5 | Staphylococcus epidermidis | 64-128 | nih.gov |

| Pyrazoline derivative 9 | Staphylococcus aureus (MDR) | 4 | nih.gov |

| Pyrazoline derivative 9 | Enterococcus faecalis (MDR) | 4 | nih.gov |

| 6-chloro-9H-carbazol derivative 4a | E. coli | 1250 | mdpi.com |

| 6-chloro-9H-carbazol derivative 5c | C. albicans | 625 | mdpi.com |

| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus (MRSA) | 50 | iosrjournals.org |

| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus (MTCC 96) | 100 | iosrjournals.org |

Antibacterial Efficacy (e.g., against E. coli, Gram-positive bacteria)

Hydrazide-hydrazone derivatives have demonstrated notable antibacterial properties against a range of bacterial strains. Studies on various analogs show activity against both Gram-negative bacteria like Escherichia coli and several Gram-positive species.

For instance, certain indole (B1671886) derivatives containing a hydrazide-hydrazone moiety have shown moderate to good activity against tested bacterial strains, with Minimum Inhibitory Concentration (MIC) values typically ranging from 50–100 μg/mL. nih.gov In other research, specific hydrazide-hydrazone compounds exhibited strong activity against the Gram-positive bacterium Enterococcus faecalis, with MIC values as low as 1.96 µg/mL, which was significantly more potent than control drugs like cefaclor and cefixime (MIC = 31.25 µg/mL). nih.gov The activity of some derivatives against E. coli was also strong, with MIC values reported between 3.91 and 7.81 µg/mL. nih.gov

Another study highlighted a hydrazide-hydrazone derivative that showed antibacterial activity against S. aureus comparable to ampicillin, with a zone of inhibition (ZOI) of 15 mm. nih.gov Furthermore, some novel hydrazide-hydrazones displayed significant antibacterial action against E. coli and S. aureus, with MIC values of 12.5 μg/mL and 6.25 μg/mL, respectively, which was two-fold higher than the activity of ampicillin in the same study. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound Type | Bacterial Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-hydrazone | General | 50-100 | nih.gov |

| Hydrazone Derivative | Enterococcus faecalis | 1.96 | nih.gov |

| Hydrazone Derivative | Escherichia coli | 3.91-7.81 | nih.gov |

| s-Triazine Derivative | Escherichia coli | 12.5 | nih.govresearchgate.net |

| s-Triazine Derivative | Staphylococcus aureus | 6.25 | nih.govresearchgate.net |

Antifungal Efficacy (e.g., against Candida albicans)

The antifungal potential of hydrazine-based compounds has been investigated, particularly against opportunistic pathogens like Candida albicans. Research has identified several hydrazine (B178648) derivatives as promising antifungal agents.

In one study, a screening of various compounds identified three hydrazine-based drug candidates that showed notable antifungal activity against a wild-type strain of C. albicans and were also effective against drug-resistant clinical isolates. nih.gov One derivative, featuring a para-chlorine atom on its aromatic moiety, demonstrated an increased activity against C. albicans with a MIC of 5.6 µg/mL. nih.gov These compounds were found to have fungicidal activity, causing a significant reduction in C. albicans viability with a fast killing rate. nih.gov

Another novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, exhibited high-efficiency, broad-spectrum antifungal activity. frontiersin.org Its MIC against pathogenic fungi, including Candida species, was reported to be between 0.0625 and 4 μg/mL. frontiersin.org This compound was also shown to inhibit the formation of C. albicans biofilms, a key virulence factor. frontiersin.org Similarly, 3-hydrazinoquinoxaline-2-thiol, another hydrazine derivative, proved to be more effective than the standard drug Amphotericin B against most clinical isolates of Candida albicans and also showed efficacy against Candida glabrata and Candida parapsilosis. nih.govresearchgate.net

Antileishmanial Activity (In Vitro)

Derivatives of the indazole scaffold have been evaluated for their potential to combat parasitic infections like leishmaniasis. In vitro studies on 3-chloro-6-nitro-1H-indazole derivatives, which are structurally related to this compound, have shown inhibitory activity against various Leishmania species.

The antileishmanial potency of these derivatives was found to be species-dependent. For Leishmania infantum, seven different 3-chloro-6-nitro-1H-indazole derivatives exhibited moderate to strong activity. nih.gov However, for Leishmania tropica and Leishmania major, most of the tested compounds showed no significant activity, with the exception of one derivative (compound 13 in the study) which was a promising growth inhibitor of L. major. nih.gov Another nitroindazole derivative, VATR131, has also been identified as a promising candidate, showing leishmanicidal activity against L. amazonensis and L. infantum. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of the parasite's trypanothione reductase (TryR) enzyme, a crucial component of its antioxidant defense system. nih.govnih.gov

Table 2: In Vitro Antileishmanial Activity of a 3-chloro-6-nitro-1H-indazole Derivative (Compound 13)

| Leishmania Species | IC50 (µM) | Reference |

|---|---|---|

| L. infantum | >50 | nih.gov |

| L. tropica | 29.8 ± 1.1 | nih.gov |

| L. major | 12.3 ± 0.9 | nih.gov |

Antitubercular Activity (In Vitro)

Hydrazone derivatives are a well-established class of compounds with significant antitubercular activity, with isoniazid being a prominent example used in frontline tuberculosis treatment. This has spurred further research into novel hydrazone-containing molecules as potential antitubercular agents.

A series of hydrazone and 3-nitrovinyl analogs derived from heterocyclic aldehydes were screened for activity against Mycobacterium tuberculosis H37Rv. Several compounds showed inhibitory activity at a concentration of 6.25 µg/mL, with the most active compounds having IC50 values as low as 1.6 µg/mL. researchgate.net Other studies on thiadiazolylhydrazones also reported remarkable antimycobacterial activity, with some compounds exhibiting MIC values in the range of 0.78-6.25 µg/mL against M. tuberculosis H37Rv, coupled with low cytotoxicity. researchgate.net These findings highlight the potential of the hydrazone scaffold in developing new leads for antitubercular drugs. researchgate.netresearchgate.net

Anti-proliferative Activity in Cancer Cell Lines (In Vitro)

Indazole derivatives are recognized for their significant anti-cancer activity, with several indazole-based kinase inhibitors approved for clinical use. rsc.orgnih.gov The anti-proliferative potential of compounds derived from the this compound scaffold has been explored through various in vitro assays against a panel of human cancer cell lines.

Cell Viability and Proliferation Assays (e.g., MTT assay)

The MTT (methyl thiazolyl tetrazolium) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Numerous studies have employed this assay to evaluate the anti-proliferative effects of indazole and hydrazone derivatives.

In one study, a series of novel 1H-indazole-3-amine derivatives were evaluated against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov Among them, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM, while exhibiting lower cytotoxicity towards normal human embryonic kidney cells (HEK-293). nih.gov

Another investigation focused on a different series of indazole derivatives, identifying compound 2f as having potent growth inhibitory activity against several cancer cell lines. rsc.orgnih.gov Treatment with this compound inhibited cell proliferation and colony formation in the 4T1 breast cancer cell line. rsc.orgnih.gov Hydrazone derivatives have also been tested for cytotoxicity. For example, newly synthesized hydrazones were evaluated using the MTT assay on HCT-116, DLD-1, and SW-620 colon cancer cell lines. researchgate.net

Table 3: Anti-proliferative Activity (IC50) of Selected Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6o | K562 (chronic myeloid leukemia) | 5.15 | nih.gov |

| 6o | HEK-293 (normal kidney) | 33.2 | nih.gov |

| 2f | 4T1 (breast cancer) | 0.23 | rsc.orgnih.gov |

| 2f | A549 (lung cancer) | 1.15 | rsc.orgnih.gov |

| 2f | HCT116 (colon cancer) | 0.36 | rsc.orgnih.gov |

Modulation of Specific Cell Signaling Pathways (e.g., PI3K pathway, p53/MDM2 pathway)

The anti-proliferative effects of indazole derivatives are often linked to their ability to modulate key cell signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is common in tumor cells. A series of 3-amino-1H-indazole derivatives have been synthesized and identified as inhibitors of this pathway. nih.gov One such derivative, W24 , exhibited broad-spectrum antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Further mechanistic studies revealed that this compound inhibited proliferation by affecting DNA synthesis and induced G2/M cell cycle arrest and apoptosis by regulating downstream proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov

p53/MDM2 Pathway: The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a key target for cancer therapy. Disrupting this interaction can reactivate the p53 pathway, leading to apoptosis in cancer cells. Small molecule inhibitors have been developed to target this pathway. Some of these inhibitors are trisubstituted imidazole compounds that feature a 6-chloroindole moiety designed to mimic the tryptophan residue of p53, which is crucial for binding to MDM2. nih.gov This 6-chloroindole group fits into a deep hydrophobic pocket on the MDM2 protein, highlighting the potential for chloro-substituted heterocyclic scaffolds, like 6-chloro-indazole, to serve as a basis for designing p53/MDM2 interaction inhibitors. nih.gov

Apoptosis and Cell Cycle Regulation Studies (In Vitro)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. In vitro studies on various indazole derivatives have demonstrated their potential to trigger this process in cancer cells and to interfere with cell cycle progression, thereby inhibiting tumor growth.

Research on a series of novel polysubstituted indazoles revealed significant antiproliferative activity against human cancer cell lines, including A2780 (ovarian) and A549 (lung), with IC50 values ranging from 0.64 to 17 µM. nih.gov Selected compounds from this series were shown to induce apoptosis to a significant degree. nih.gov Further analysis of the cell cycle indicated that these compounds predominantly caused a block in the S phase, which was accompanied by a reduction in the number of cells in the G2/M and/or G0/G1 phases. nih.gov However, one specific derivative, molecule 7d, induced a notable increase in the population of cells in the G2/M phase and led to the appearance of polyploid cells, suggesting a different mechanism of action possibly related to the microtubule system. nih.gov

Another study focused on an indazole derivative, compound 2f, which exhibited potent growth-inhibitory activity against several cancer cell lines, with IC50 values between 0.23 and 1.15 μM. rsc.org In the 4T1 breast cancer cell line, compound 2f was found to dose-dependently promote apoptosis. rsc.orgrsc.org This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org Treatment with compound 2f at a concentration of 5 μM resulted in a significant increase in the percentage of apoptotic 4T1 cells to 53.2%, compared to 3.7% in untreated cells. rsc.org

Similarly, the indazole derivative known as compound 6o was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. semanticscholar.org When K562 cells were treated with compound 6o at concentrations of 10, 12, and 14 μM for 48 hours, the total apoptosis rates reached 9.64%, 16.59%, and 37.72%, respectively. semanticscholar.org This pro-apoptotic effect may be linked to the inhibition of Bcl-2 family members. semanticscholar.org

The effect of these derivatives on cell cycle progression is a key aspect of their anti-cancer activity. Hydrazone derivatives, which share structural similarities with hydrazino-indazoles, have also been investigated. Certain hydrazones incorporating a 4-methylsulfonylbenzene scaffold were found to induce cell cycle arrest at the G2/M phase in HL60 cells. nih.gov

Table 1: In Vitro Apoptotic and Antiproliferative Activity of Selected Indazole Derivatives

| Compound/Derivative | Cell Line | Activity | IC50 / Effect |

|---|---|---|---|

| Polysubstituted Indazoles | A2780, A549 | Antiproliferative | 0.64 - 17 µM |

| Polysubstituted Indazoles | A2780, A549 | Cell Cycle | S phase block |

| Molecule 7d | Not specified | Cell Cycle | G2/M phase increase |

| Compound 2f | Various cancer cells | Antiproliferative | 0.23 - 1.15 µM |

| Compound 2f | 4T1 (Breast) | Apoptosis | 53.2% at 5 µM |

Anti-inflammatory Activity (In Vitro Models)

Indazole derivatives have been recognized for their anti-inflammatory properties, a characteristic shared by commercially available drugs like Benzydamine. researchgate.net In vitro studies have explored the mechanisms underlying these effects, primarily focusing on the inhibition of key inflammatory mediators.

One study investigated the in vitro anti-inflammatory activity of indazole and its derivatives, 5-aminoindazole and 6-nitroindazole. nih.govnih.gov The results indicated that these compounds inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory pathway. nih.govnih.gov Furthermore, they were found to inhibit pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), in a concentration-dependent manner. nih.govresearchgate.net The anti-inflammatory action of these indazoles is also attributed to their ability to scavenge free radicals. nih.govnih.gov

Another class of related compounds, hydrazone derivatives, has also demonstrated significant anti-inflammatory potential in vitro. doi.org Using the inhibition of bovine serum albumin denaturation as a model for inflammation, several synthesized hydrazone compounds showed promising activity. doi.org The IC50 values for these compounds ranged from 31.29 to 86.52 μg/mL. doi.org Notably, certain derivatives with 4-chloro, 4-nitro, and 3-chloro substitutions exhibited IC50 values (36.25, 31.29, and 34.58 μg/mL, respectively) superior to the standard anti-inflammatory drug, diclofenac sodium (IC50 of 36.56 μg/mL). doi.org

Additionally, a series of 2,3-diphenyl-2H-indazole derivatives were identified as anti-inflammatory agents, displaying in vitro inhibitory activity against COX-2, with inhibition rates between 36% and 50% at a concentration of 10 μM. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Indazole and Hydrazone Derivatives

| Compound/Derivative | Model/Target | Activity | IC50 / % Inhibition |

|---|---|---|---|

| Indazole & Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition | Concentration-dependent |

| Indazole & Derivatives | TNF-α, IL-1β | Inhibition | Concentration-dependent |

| Hydrazone derivative (4-nitro sub.) | Protein Denaturation | Inhibition | 31.29 µg/mL |

| Hydrazone derivative (3-chloro sub.) | Protein Denaturation | Inhibition | 34.58 µg/mL |

| Hydrazone derivative (4-chloro sub.) | Protein Denaturation | Inhibition | 36.25 µg/mL |

| Diclofenac Sodium (Standard) | Protein Denaturation | Inhibition | 36.56 µg/mL |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Substituent Effects on the Indazole Core's Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. SAR studies on various indazole-based compounds have revealed that modifications at different positions can significantly modulate potency and selectivity.

Key Research Findings on Indazole Core Substitution:

Position 5: Substitution at the C-5 position of the indazole ring is a common strategy to enhance biological activity. For instance, in a series of 1H-indazole-3-amine derivatives, the introduction of a 3-fluorophenyl group at the C-5 position was found to be crucial for antitumor activity. Replacing this with other groups like 4-methoxyphenyl or 3,4-dichlorophenyl led to a significant decrease in inhibitory activity against the K562 cancer cell line. This highlights the sensitivity of this position to electronic and steric factors.

Positions 4 and 6: The substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold have been shown to play a crucial role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

General Trends: The introduction of different substituted aromatic groups, often via Suzuki coupling, allows for the exploration of interactions with various biological targets, potentially increasing the spectrum of activity. mdpi.com

| Compound Series | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference Target/Assay |

|---|---|---|---|---|

| 1H-indazole-3-amine derivatives | C-5 | 3-Fluorophenyl | Crucial for potent antitumor activity | K562 cell line inhibition |

| 1H-indazole-3-amine derivatives | C-5 | 4-Methoxyphenyl | Decreased antitumor activity | K562 cell line inhibition |

| 1H-indazole derivatives | C-4 and C-6 | Various | Crucial for IDO1 inhibition | IDO1 enzyme inhibition nih.gov |

Importance of the Hydrazino Moiety in Pharmacophore Development

The hydrazino group (-NHNH2) at the C-3 position is a critical pharmacophoric feature of 3-Hydrazino-6-chloro-indazole. This functional group can engage in multiple non-covalent interactions, significantly influencing the binding affinity of the molecule to its biological target.

The hydrazino moiety is a versatile functional group in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual capacity allows it to form strong and specific interactions with amino acid residues in the active site of enzymes or receptors. The presence of the extra nitrogen atom in the backbone can lead to changes in electrostatic properties and induce restructuring of hydrogen bonding networks, resulting in more stable structural motifs. nih.gov

In the context of pharmacophore development, the hydrazino group can serve as a key anchor point for binding. For example, in the design of inhibitors, the hydrazino moiety can mimic or replace other functional groups capable of forming crucial hydrogen bonds. Its incorporation can lead to preorganization of a peptide or small molecule into a conformation that is favorable for binding to a biological receptor, thereby reducing the entropic cost of binding. nih.govnih.gov Furthermore, hydrazones, which can be readily formed from the hydrazino group, are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov The ability of the hydrazino group to be derivatized into various hydrazones provides a facile route to explore a wide chemical space and optimize biological activity. nih.govresearchgate.net

Influence of Chloro Substitution on Activity, Selectivity, and Lipophilicity

The presence of a chlorine atom at the C-6 position of the indazole ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity and selectivity. Halogenation, particularly chlorination, is a widely used strategy in drug design to modulate a compound's profile.

The introduction of a chlorine atom generally increases the lipophilicity of a molecule. researchgate.net This enhanced lipophilicity can improve membrane permeability and facilitate the transport of the compound to its site of action. However, excessive lipophilicity can also lead to issues such as poor solubility and increased metabolic clearance. Therefore, the strategic placement of a chloro group is essential. Computational studies have shown that the addition of one or two chloro substituents can increase the physicochemical properties and stability of many inhibitors without negatively affecting their toxicity profile. nih.gov

From a biological activity standpoint, the electron-withdrawing nature of the chlorine atom can alter the electronic distribution within the indazole ring system, which can influence its binding to target proteins. The position of the chlorine atom is critical; for instance, studies on chlorobenzylideneamino-5-methyl-2,4-dihydro-1,2,4-triazole-3-thione Schiff bases showed that the inhibitory efficiency varied with the position of the chloro group on the phenyl ring. nih.gov In some cases, chloro substitution is essential for biological activity, while in others it can enhance a molecule's intrinsic activity. mdpi.com

| Compound Series | Position of Chloro Substitution | Effect on Lipophilicity (logP) | Impact on Biological Activity |

|---|---|---|---|

| Generic Aromatic Compounds | Varies | Generally increases logP | Can enhance potency and stability nih.gov |

| Dipyridothiazines | p-chlorophenyl substituent | Highest lipophilicity in series (logPcalcd = 5.09) nih.gov | Contributes to high anticancer potential nih.gov |

| Flavone derivatives | para position of ring-B | Increases overall lipophilicity | Resulted in significant and strong inhibitory effect against α-glucosidase researchgate.net |

Design Strategies for Optimizing Potency, Selectivity, and Drug-like Properties

The optimization of this compound and its analogs into viable drug candidates requires a multifaceted approach that leverages modern drug design strategies to enhance potency, improve selectivity, and ensure favorable drug-like properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD is a powerful tool. This approach involves using computational modeling to visualize and analyze the binding of the indazole derivative to the active site. This allows for the rational design of modifications to improve binding affinity and selectivity. For example, docking studies of N-substituted prolinamido indazoles as Rho kinase inhibitors revealed key hydrogen-bond interactions between the indazole ring and specific amino acid residues, guiding the design of more potent analogs. ijcrt.org

Fragment-Based Drug Design (FBDD): FBDD starts with the identification of small, low-molecular-weight fragments that bind to the target. These fragments are then grown or linked together to create more potent lead compounds. This strategy has been successfully applied to indazole derivatives. For instance, a fragment-led de novo design approach was used to identify an indazole-based pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases.

Pharmacophore Modeling and Molecular Hybridization: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design new molecules that fit the pharmacophore. Molecular hybridization involves combining two or more pharmacophoric moieties into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. This strategy has been used to design indazole-pyrimidine hybrids as anticancer agents.

Optimization of Physicochemical Properties: Alongside improving potency and selectivity, it is crucial to optimize the "drug-like" properties of the molecule. This includes modulating lipophilicity to achieve a balance between permeability and solubility, improving metabolic stability, and reducing potential toxicity. For indazole derivatives, strategies such as introducing piperazine moieties have been employed to enhance solubility and oral bioavailability. mdpi.com In silico tools are often used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design process.

Future Research Directions and Pre Clinical Translational Potential

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of functionalized indazoles is a cornerstone of medicinal chemistry, with numerous methods developed to access this privileged scaffold. nih.govnih.govcaribjscitech.com Future research into 3-Hydrazino-6-chloro-indazole should focus on the development of more efficient, scalable, and environmentally benign synthetic routes. While classical methods for indazole synthesis exist, contemporary approaches such as transition-metal-catalyzed C-H functionalization and novel cyclization strategies offer promising avenues for exploration. nih.govacs.org

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Transition-Metal-Catalyzed C-H Functionalization | High atom economy, regioselectivity, and functional group tolerance. nih.govacs.org | Catalyst cost and optimization, potential for metal contamination in the final product. |

| Novel Cyclization Reactions | Access to diverse indazole analogues, potential for stereoselective synthesis. | Substrate scope, reaction conditions, and scalability. |

| Multi-Component Reactions | Increased efficiency, reduced waste, and operational simplicity. caribjscitech.com | Optimization of reaction conditions for multiple components, potential for side product formation. |

| Flow Chemistry | Enhanced safety, improved scalability, and precise control over reaction parameters. | Initial setup cost, requirement for specialized equipment. |

Development of Advanced In Vitro Models for Efficacy and Mechanism Studies

To thoroughly evaluate the therapeutic potential of this compound, the development and utilization of advanced in vitro models are crucial. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to recapitulate the complexity of the in vivo environment. mdpi.com The adoption of more physiologically relevant models, such as three-dimensional (3D) spheroids, organoids, and patient-derived xenografts (PDX) ex vivo cultures, will provide more predictive data on efficacy and mechanism of action. mdpi.com

These advanced models can be used for a variety of assays to characterize the biological activity of this compound. High-throughput screening (HTS) platforms utilizing these models can accelerate the identification of potent analogues and the elucidation of structure-activity relationships (SAR). mdpi.com Cellular assays can provide deep insights into the compound's effects on signaling pathways, cell cycle progression, and apoptosis. nih.gov

A summary of advanced in vitro models and their potential applications is provided in Table 2.

| In Vitro Model | Key Features | Potential Applications for this compound |

| 3D Spheroids | Mimic tumor microenvironment, cell-cell interactions, and nutrient gradients. | Efficacy testing in a more physiologically relevant context, assessment of drug penetration. |

| Organoids | Recapitulate the architecture and function of specific organs. | Evaluation of organ-specific toxicity and efficacy. |

| Patient-Derived Xenograft (PDX) ex vivo cultures | Preserve the heterogeneity of the original tumor. | Personalized medicine approaches, identification of biomarkers of response. |

| High-Content Imaging | Multiplexed analysis of cellular phenotypes. | Elucidation of mechanism of action, identification of off-target effects. |

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

A deep understanding of the mechanism of action (MoA) of this compound is paramount for its successful translation into the clinic. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological effects of this compound. mit.eduresearchgate.netnih.gov This holistic view can help identify the primary cellular targets, downstream signaling pathways, and potential resistance mechanisms. broadinstitute.orgnih.gov

By combining data from these different "omics" layers, researchers can build comprehensive network models of the cellular response to treatment with this compound. mit.edu For example, transcriptomic analysis can reveal changes in gene expression, while proteomic and phosphoproteomic approaches can identify alterations in protein levels and post-translational modifications, providing direct insights into the modulation of signaling pathways. Metabolomic profiling can further illuminate the metabolic reprogramming induced by the compound.

The application of various omics technologies for MoA studies is outlined in Table 3.

| Omics Technology | Information Gained | Contribution to MoA Elucidation |

| Genomics | Identification of genetic biomarkers of sensitivity or resistance. | Understanding the genetic context in which the compound is most effective. |

| Transcriptomics (RNA-Seq) | Changes in gene expression profiles upon treatment. | Identifying modulated pathways and downstream effector genes. |

| Proteomics (Mass Spectrometry) | Alterations in the proteome and post-translational modifications. | Direct identification of protein targets and affected signaling networks. |

| Metabolomics | Changes in cellular metabolite levels. | Revealing metabolic vulnerabilities and downstream metabolic consequences of target engagement. |

Computational Design and De Novo Synthesis of Advanced Indazole Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. longdom.orgnih.gov These approaches can be leveraged to accelerate the design and optimization of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. biotech-asia.orgmdpi.com Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies that can guide the synthesis of next-generation compounds. researchgate.net

In silico screening of large virtual libraries can identify novel chemical scaffolds that mimic the binding mode of this compound. mdpi.com Furthermore, de novo design algorithms can generate entirely new molecular structures with desired properties. mdpi.com These computationally designed compounds can then be synthesized and evaluated experimentally, creating a feedback loop for further optimization. Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. mdpi.com

A summary of computational design approaches is presented in Table 4.

| Computational Approach | Description | Application to this compound Analogues |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design ligands with high affinity and selectivity. | Design of analogues with improved binding to a specific kinase or other target. |

| Ligand-Based Drug Design (LBDD) | Employs the structures of known active compounds to develop a pharmacophore model for designing new molecules. | Generation of novel scaffolds with similar pharmacophoric features to this compound. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Rapid identification of commercially available or synthetically accessible analogues for testing. |

| De Novo Design | Algorithmic generation of novel molecular structures with desired properties. | Creation of completely new chemical entities based on the indazole scaffold. |

| Fragment-Based Drug Discovery (FBDD) | Identification and optimization of small molecular fragments that bind to the target. | Building novel potent inhibitors from smaller, efficient binding fragments. |

Q & A

Q. What are the foundational synthetic routes for 3-Hydrazino-6-chloro-indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of hydrazino-substituted indazoles typically involves nucleophilic substitution or cyclization reactions. For example, hydrazine derivatives can react with halogenated precursors (e.g., 6-chloro-indazole intermediates) under controlled pH and temperature. Evidence from analogous compounds shows that refluxing in ethanol with hydrazine hydrate at 80–100°C for 12–24 hours achieves moderate yields (~50–70%) . Purity is optimized via recrystallization or column chromatography using ethyl acetate/hexane mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The hydrazino (-NH-NH2) group typically appears as a broad singlet at δ 3.5–5.0 ppm, while aromatic protons in the indazole ring resonate between δ 7.0–8.5 ppm .

- IR : Stretching vibrations for N-H (hydrazino) are observed at ~3300 cm⁻¹, and C-Cl bonds at ~750 cm⁻¹ .

- MS : The molecular ion peak (M⁺) should match the molecular weight (e.g., 195.6 g/mol for C7H6ClN4), with fragmentation patterns indicating loss of NH2NH2 or Cl .